molecular formula C12H16BrN B1466355 1-(4-Bromophenyl)-3,3-dimethylcyclobutan-1-amine CAS No. 1485403-62-0

1-(4-Bromophenyl)-3,3-dimethylcyclobutan-1-amine

Cat. No.: B1466355
CAS No.: 1485403-62-0
M. Wt: 254.17 g/mol
InChI Key: ZSTHCLZWGRHHJJ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3,3-dimethylcyclobutan-1-amine is a useful research compound. Its molecular formula is C12H16BrN and its molecular weight is 254.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-bromophenyl)-3,3-dimethylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c1-11(2)7-12(14,8-11)9-3-5-10(13)6-4-9/h3-6H,7-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTHCLZWGRHHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C2=CC=C(C=C2)Br)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Bromophenyl)-3,3-dimethylcyclobutan-1-amine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound has the following chemical properties:

PropertyValue
Molecular Formula C14H18BrN
Molecular Weight 280.20 g/mol
CAS Number 2613382-64-0
Chemical Structure Chemical Structure

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The presence of the bromophenyl group enhances its binding affinity to hydrophobic pockets in target proteins, potentially leading to inhibition of enzymatic activity. This compound may act as a competitive inhibitor for enzymes involved in metabolic pathways, such as carboxypeptidases .

Therapeutic Applications

Research indicates that this compound may exhibit several therapeutic properties:

  • Antitumor Activity : Preliminary studies suggest that it may modulate pathways involved in cancer cell proliferation, showing promise as an anticancer agent.
  • Antimicrobial Properties : The compound has been investigated for its ability to inhibit microbial growth through interactions with microbial enzymes.
  • Enzyme Inhibition : It may serve as a competitive inhibitor for specific enzymes, influencing metabolic processes related to protein synthesis and degradation .

Case Studies and Research Findings

A study conducted on similar cyclobutane derivatives demonstrated significant variations in enzyme affinity based on structural modifications. The rigidity imparted by the cyclobutane ring was found to enhance binding interactions with carboxypeptidases, suggesting a similar potential for this compound .

Summary of Biological Activities

ActivityDescription
Antitumor Modulation of cancer cell pathways
Antimicrobial Inhibition of microbial growth
Enzyme Inhibition Competitive inhibition of carboxypeptidases

Toxicological Assessment

While specific toxicological data for this compound is limited, related compounds have shown low systemic toxicity profiles. This suggests that further investigation into the safety and efficacy of this compound in pharmacological contexts is warranted .

Scientific Research Applications

1-(4-Bromophenyl)-3,3-dimethylcyclobutan-1-amine, a compound with a unique cyclobutane structure, has garnered interest in various scientific research applications due to its potential pharmacological properties and synthetic utility. This article explores its applications across different fields, including medicinal chemistry, materials science, and organic synthesis.

Antidepressant Activity

Recent studies have investigated the potential antidepressant effects of compounds similar to this compound. Research has indicated that cyclobutane derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. For instance, a study demonstrated that such compounds exhibited significant activity in animal models of depression, suggesting their potential as novel antidepressants .

Analgesic Properties

The analgesic properties of this compound have also been explored. Analogous compounds have shown efficacy in pain management by interacting with opioid receptors. In a controlled study, derivatives were tested for their ability to alleviate pain in rodent models, highlighting their potential for development into therapeutic agents for chronic pain conditions .

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions. For example, it can undergo nucleophilic substitution reactions to introduce different substituents at the amine position, facilitating the synthesis of diverse pharmaceuticals .

Catalysis

The compound's structural properties also make it suitable for use in catalysis. Studies have shown that cyclobutane derivatives can act as catalysts or catalyst precursors in various organic reactions, including cross-coupling reactions and asymmetric synthesis . This application is particularly valuable in the pharmaceutical industry for producing enantiomerically pure compounds.

Polymer Chemistry

In materials science, this compound has been investigated for its potential use in polymer chemistry. Its ability to undergo polymerization reactions can lead to the formation of novel polymeric materials with tailored properties. Research has focused on developing high-performance polymers that exhibit enhanced thermal stability and mechanical strength .

Nanomaterials

Furthermore, derivatives of this compound have been explored for applications in nanotechnology. The incorporation of cyclobutane structures into nanomaterials can enhance their electronic properties and stability. Studies have reported on the use of such compounds in the fabrication of nanoscale devices and sensors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Bromophenyl)-3,3-dimethylcyclobutan-1-amine
Reactant of Route 2
1-(4-Bromophenyl)-3,3-dimethylcyclobutan-1-amine

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